molecular formula C7H6N4O B3359783 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one CAS No. 87544-87-4

4-Aminopyrido[3,4-d]pyridazin-1(2H)-one

Cat. No. B3359783
CAS RN: 87544-87-4
M. Wt: 162.15 g/mol
InChI Key: XAKWMEMXDRMRAA-UHFFFAOYSA-N
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Description

“4-Aminopyrido[3,4-d]pyridazin-1(2H)-one” is a chemical compound that belongs to the class of pyridazines . Pyridazines are aromatic, heterocyclic, organic compounds with a six-membered ring containing two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyridazines, such as “4-Aminopyrido[3,4-d]pyridazin-1(2H)-one”, involves several methods . One method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of “4-Aminopyrido[3,4-d]pyridazin-1(2H)-one” is complex and requires advanced modeling investigations . The optimization of the previously reported 4-amino and 4-ureido pyridazinone-based series of FABP4 inhibitors led to the identification of potent analogs .


Chemical Reactions Analysis

The chemical reactions involving “4-Aminopyrido[3,4-d]pyridazin-1(2H)-one” are diverse and involve several steps . For instance, Cu (II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines . Importantly, the 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .

Future Directions

The future directions for “4-Aminopyrido[3,4-d]pyridazin-1(2H)-one” could involve further optimization of the compound for use as a FABP4 inhibitor . This could potentially lead to new opportunities in the treatment of oncological conditions, in addition to the recognized effects on metabolic and cardiovascular conditions .

properties

IUPAC Name

4-amino-2H-pyrido[3,4-d]pyridazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6-5-3-9-2-1-4(5)7(12)11-10-6/h1-3H,(H2,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKWMEMXDRMRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515817
Record name 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyrido[3,4-d]pyridazin-1(2H)-one

CAS RN

87544-87-4
Record name 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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